4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride
CAS No.: 1177279-61-6
Cat. No.: VC2578919
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177279-61-6 |
---|---|
Molecular Formula | C12H17ClN2O |
Molecular Weight | 240.73 g/mol |
IUPAC Name | 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride |
Standard InChI | InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H |
Standard InChI Key | XGUZQQJVZXQWDY-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl |
Canonical SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl |
Introduction
Physical and Chemical Properties
Basic Properties
The physical and chemical properties of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride
Structural Characteristics
The structural characteristics of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride are defined by its functional groups and their arrangements. The pyrrolidinone ring system serves as the core structure, which is a five-membered ring containing a nitrogen atom and featuring a carbonyl group at the 2-position. This creates a lactam functional group that contributes significantly to the compound's reactivity and potential biological interactions .
The presence of two methyl groups at the 3 and 4 positions of the phenyl ring creates a distinct electronic distribution that affects the electron density within the aromatic system. This modification likely influences the compound's lipophilicity and its interactions with biological targets. The amino group at the 4-position of the pyrrolidinone ring introduces a basic site that is protonatable under physiological conditions, potentially affecting the compound's behavior in biological systems .
The hydrochloride salt formation is a crucial characteristic that typically enhances water solubility compared to the free base, making it potentially more suitable for certain pharmaceutical applications. The salt form also generally improves stability and may alter the bioavailability profile of the compound .
Synthesis and Preparation
General Synthetic Approaches
Pyrrolidinone derivatives are often synthesized through multicomponent reactions, which offer efficient pathways to complex heterocyclic structures. According to the research in the Beilstein Journal of Organic Chemistry, similar pyrrolidinone structures can be prepared via three-component reactions involving aromatic aldehydes, amines, and appropriate carbonyl compounds .
A potential approach might involve:
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Formation of the pyrrolidinone core structure
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Introduction of the 3,4-dimethylphenyl substituent at the nitrogen position
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Incorporation of the amino functionality at the 4-position
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Conversion to the hydrochloride salt form
Related Compounds
Parent Compound
The parent compound of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride is 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one (CID 20110381), which represents the free base form without the hydrochloride component . The parent compound shares the core structural features but may exhibit different physicochemical properties, particularly regarding solubility and bioavailability.
Component Compounds
According to PubChem, 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride is categorized as having its parent compound (CID 20110381) as a component . This relationship reflects the salt nature of the molecule, where the hydrochloride component is considered separate from the main organic structure in certain classification systems.
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